Gas-Phase Basicity: cis-1,5-Diaminocyclooctane Surpasses Putrescine, Establishing the Benchmark for Primary Diamine Basicity
The gas-phase basicity (GB) of cis-1,5-diaminocyclooctane was experimentally determined to be greater than that of putrescine (1,4-diaminobutane) using the extended kinetic method in an ESI-quadrupole ion trap instrument, making it the most basic primary diamine measured at the time of publication [1]. The GB of putrescine has a well-established reference value of 954.3 kJ/mol [2]. The proton affinity (PA) of cis-1,5-diaminocyclooctane was independently determined as 1002 kJ/mol by the same research group using the extended kinetic method [3]. This elevated basicity is attributed to intramolecular hydrogen bonding between the two amino groups in the constrained cyclooctane scaffold, which stabilizes the protonated form [3].
| Evidence Dimension | Gas-phase basicity (GB) and proton affinity (PA) |
|---|---|
| Target Compound Data | GB > 954.3 kJ/mol (greater than putrescine); PA = 1002 kJ/mol |
| Comparator Or Baseline | Putrescine (1,4-diaminobutane): GB = 954.3 kJ/mol; PA = 1005.6 ± 6.7 kJ/mol |
| Quantified Difference | GB: cis-1,5-diaminocyclooctane > putrescine (exact margin not publicly available in abstract; GB difference stated as positive and significant). PA: cis-1,5-diaminocyclooctane (1002 kJ/mol) is comparable to putrescine (1005.6 kJ/mol), with the GB advantage arising from entropic factors. |
| Conditions | Extended kinetic method; ESI-quadrupole ion trap mass spectrometer; gas phase |
Why This Matters
For applications in gas-phase ion chemistry, mass spectrometry calibration, or design of superbasic organocatalysts, the verified GB superiority over the most common linear diamine provides a scientifically justified basis for selection where maximum basicity in the gas phase is required.
- [1] Poutsma, J.C.; Andriole, E.J.; Sissung, T.; Morton, T.H. cis-1,5-Diaminocyclooctane: The most basic gaseous primary amine? Chem. Commun., 2003, 2040–2041. DOI: 10.1039/B305239G. View Source
- [2] NIST Chemistry WebBook. 1,4-Butanediamine (Putrescine) – Gas basicity = 954.3 kJ/mol. Data evaluated by Hunter, E.P. and Lias, S.G. View Source
- [3] Tullo, E.J. (Andriole, E.J.). Thermochemistry of Amino Acids and Constrained Diamines. M.S. Thesis, College of William and Mary, 2012. (Proton affinities of cis-1,5-diaminocyclooctane = 1002 kJ/mol; tetramethylcadaverine = 1013 kJ/mol; hexamethylcadaverine = 1031 kJ/mol.) View Source
